アルミニウム;リチウム;ジブチルアザニド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

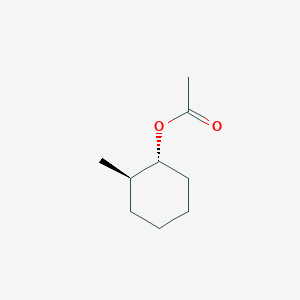

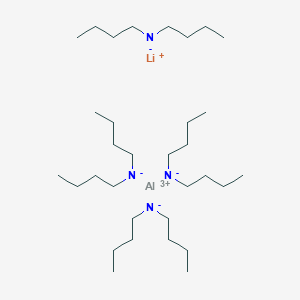

Aluminum;lithium;dibutylazanide is a useful research compound. Its molecular formula is C32H72AlLiN4 and its molecular weight is 546.9 g/mol. The purity is usually 95%.

BenchChem offers high-quality Aluminum;lithium;dibutylazanide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Aluminum;lithium;dibutylazanide including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

航空機と宇宙技術

アルミニウム-リチウム合金は、競争力のある航空および宇宙技術の新しいモデルの開発において非常に重要です . アルミニウム合金にリチウムを添加すると、その密度は低下し、ヤング率は上昇するため、従来のアルミニウム合金に比べて構造重量を大幅に削減できます . その結果、燃費が向上し、航続距離が延び、乗客数と積載量の容量が増加します .

高強度用途

アルミニウム-リチウム合金は、高強度な材料が求められる用途に適した、高強度を備えています .

耐食性用途

これらの合金は耐食性に優れているため、耐食性の高い材料が必要な用途に最適です .

溶接性

アルミニウム-リチウム合金は溶接性に優れており、溶接性の高い材料が求められる用途に適しています<a aria-label="1: " data-citationid="2b3d4d34-8578-dc48-db1a-51064accacd4-34" h="ID=SERP,5015.1" href="https://link.springer.com/article/10.1007/s11015-021

作用機序

Target of Action

The primary targets of Aluminum-Lithium-Dibutylazanide are aluminium (Al) current collectors and lithium (Li) ions . In the context of lithium metal batteries, aluminium acts as the current collector, while lithium ions are the charge carriers .

Mode of Action

Aluminum-Lithium-Dibutylazanide interacts with its targets through a process known as solvation and tethering . This involves the use of di-coordination-strength anions to impede the corrosion of the aluminium current collector by lithium bis(fluorosulfonyl)imide (LiFSI) . The weakly coordinated anion (FSI−) exerts high ionic transport kinetics, while the strongly coordinated anion (nitride, NO3−) stabilizes the Al foil surface .

Biochemical Pathways

The biochemical pathways affected by Aluminum-Lithium-Dibutylazanide primarily involve ionic transport kinetics and the stabilization of the Al foil surface . These processes are crucial for the efficient operation of lithium metal batteries .

Result of Action

The result of Aluminum-Lithium-Dibutylazanide’s action is the impedance of corrosion on the aluminium current collector and the enhancement of ionic transport kinetics . This leads to improved performance and longevity of lithium metal batteries .

Action Environment

The action, efficacy, and stability of Aluminum-Lithium-Dibutylazanide can be influenced by various environmental factors. For instance, in the context of lithium metal batteries, factors such as temperature, humidity, and the presence of other ions can affect the compound’s action .

特性

CAS番号 |

15405-86-4 |

|---|---|

分子式 |

C32H72AlLiN4 |

分子量 |

546.9 g/mol |

IUPAC名 |

lithium;tetrakis(dibutylamino)alumanuide |

InChI |

InChI=1S/4C8H18N.Al.Li/c4*1-3-5-7-9-8-6-4-2;;/h4*3-8H2,1-2H3;;/q4*-1;+3;+1 |

InChIキー |

ISBVOXPIPNIBOM-UHFFFAOYSA-N |

SMILES |

[Li+].CCCC[N-]CCCC.CCCC[N-]CCCC.CCCC[N-]CCCC.CCCC[N-]CCCC.[Al+3] |

正規SMILES |

[Li+].CCCCN(CCCC)[Al-](N(CCCC)CCCC)(N(CCCC)CCCC)N(CCCC)CCCC |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Azabicyclo[1.1.0]butane](/img/structure/B95151.png)

![N,N-Diethylbenzo[c]cinnolin-4-amine](/img/structure/B95152.png)

![3,11-Bis[(trimethylsilyl)oxy]androstan-17-one, (3alpha,5alpha,11beta)-](/img/structure/B95158.png)